molecular formula C20H23FN2O4 B2919378 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351612-53-7

3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B2919378
CAS No.: 1351612-53-7
M. Wt: 374.412
InChI Key: NUNHXLWZZCQCIW-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of the furan and cyclohexyl intermediates. The key steps include:

    Formation of 2,5-dimethylfuran: This can be synthesized from fructose through a catalytic biomass-to-liquid process.

    Amidation: The 2,5-dimethylfuran is then converted to 2,5-dimethylfuran-3-amido through an amidation reaction.

    Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclization reaction.

    Carbamate Formation: Finally, the N-(4-fluorophenyl)carbamate is formed through a reaction with 4-fluoroaniline and a suitable carbamoylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include furanones and other oxidized derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethylfuran-3-amido)cyclohexyl N-(4-fluorophenyl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds like 2,5-dimethylfuran or 4-hydroxy-2,5-dimethyl-3(2H)-furanone.

Properties

IUPAC Name

[3-[(2,5-dimethylfuran-3-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-12-10-18(13(2)26-12)19(24)22-16-4-3-5-17(11-16)27-20(25)23-15-8-6-14(21)7-9-15/h6-10,16-17H,3-5,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNHXLWZZCQCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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